molecular formula C14H14O B1618312 m-(Benzyloxy)toluene CAS No. 834-17-3

m-(Benzyloxy)toluene

Cat. No.: B1618312
CAS No.: 834-17-3
M. Wt: 198.26 g/mol
InChI Key: FRQUHSBKTAMSDF-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of m-(Benzyloxy)toluene

This compound is an organic chemical compound with the molecular formula C14H14O. nih.gov Its structure consists of a toluene (B28343) molecule where a hydrogen atom at the meta-position (position 3) of the benzene (B151609) ring is substituted by a benzyloxy group (-OCH2C6H5).

Systematic nomenclature, following IUPAC guidelines, designates this compound as 1-methyl-3-(phenylmethoxy)benzene . nih.gov Other synonyms include benzyl (B1604629) 3-methylphenyl ether and 1-(benzyloxy)-3-methylbenzene. nih.govsielc.com The Chemical Abstracts Service (CAS) has assigned the registry number 834-17-3 to this compound. nih.govwikidata.org

Table 1: Identifiers and Properties of this compound

Identifier/Property Value
IUPAC Name 1-methyl-3-(phenylmethoxy)benzene nih.gov
Synonyms Benzyl 3-methylphenyl ether, this compound nih.gov
CAS Number 834-17-3 nih.gov
Molecular Formula C14H14O nih.gov
Molecular Weight 198.26 g/mol nih.gov
InChIKey FRQUHSBKTAMSDF-UHFFFAOYSA-N nih.gov

| SMILES | CC1=CC(=CC=C1)OCC2=CC=CC=C2 nih.gov |

Contextual Significance within Aromatic Ether Chemistry

Aromatic ethers are a class of organic compounds characterized by an oxygen atom connected to at least one aryl group. This compound belongs to a specific subgroup known as benzylic ethers. These ethers are distinguished by the presence of a benzyl group (a benzene ring attached to a CH2 group) bonded to the ether oxygen.

The significance of benzylic ethers in organic chemistry is substantial, primarily due to their utility as protecting groups for alcohols. organic-chemistry.orgorgsyn.org The benzyl group can be introduced under various conditions, including the Williamson ether synthesis, and can be cleaved under relatively mild conditions, such as catalytic hydrogenation, which regenerates the alcohol and produces toluene. organic-chemistry.org This stability and ease of removal make benzylic ethers valuable tools in the multi-step synthesis of complex organic molecules. beilstein-journals.orgd-nb.info

Furthermore, the ether linkage in aromatic ethers influences the electron density of the aromatic rings, affecting their reactivity in electrophilic substitution reactions. wikipedia.org The benzyloxy group in this compound is an ortho-, para-directing group, activating the toluene ring towards electrophilic attack at the positions ortho and para to the benzyloxy substituent.

Research Scope and Academic Relevance of Substituted Benzylic Ethers

Substituted benzylic ethers, such as this compound, are of considerable interest in academic research. Their synthesis and reactions provide a platform for developing new synthetic methodologies and for studying reaction mechanisms. For instance, research has focused on the development of mild and selective methods for the formation and cleavage of benzyl ethers, which is crucial for the synthesis of sensitive and complex molecules. organic-chemistry.orgbeilstein-journals.org

The presence of substituents on the aromatic rings of benzylic ethers allows for the fine-tuning of their chemical and physical properties. This has led to their use in various research applications. For example, substituted benzylic ethers are integral components in the synthesis of natural products and medicinally relevant compounds. sci-hub.semdpi.com The specific substitution pattern can influence biological activity, making these compounds interesting targets for medicinal chemistry studies.

Moreover, the study of benzylic ethers contributes to a deeper understanding of fundamental chemical principles, such as the mechanisms of C-H bond activation and oxidation reactions. sci-hub.seresearchgate.net The benzylic C-H bonds are relatively weak and susceptible to a variety of chemical transformations, making these compounds excellent substrates for investigating new catalytic systems and reaction pathways. wikipedia.orgacs.org The insights gained from such studies are broadly applicable across organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

834-17-3

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-methyl-3-phenylmethoxybenzene

InChI

InChI=1S/C14H14O/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

FRQUHSBKTAMSDF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=CC=C2

Other CAS No.

834-17-3

Origin of Product

United States

Reaction Mechanisms and Transformations Involving M Benzyloxy Toluene

Benzylic Position Reactivity and Radical Formation

The carbon atom situated between the phenyl group and the ether oxygen, known as the benzylic position, is a focal point of reactivity in m-(benzyloxy)toluene. The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the ability of the adjacent benzene (B151609) ring to stabilize the resulting benzylic radical through resonance. uwindsor.cabeilstein-journals.org This inherent stability facilitates reactions that proceed via radical intermediates.

The formation of a benzylic radical from a benzyl (B1604629) ether can be initiated through several methods:

Photocatalysis: Visible light, in conjunction with a suitable photocatalyst, can induce C-H activation. Mechanistic studies suggest that a photo-excited catalyst abstracts a hydrogen atom from the benzylic position, generating a benzylic radical that can then react further, for example, with molecular oxygen. unive.it

Radical Initiators: Reagents like N-bromosuccinimide (NBS), often used with a radical initiator such as benzoyl peroxide or light, are effective for benzylic bromination. beilstein-journals.orgjk-sci.com The process involves the homolytic cleavage of the benzylic C-H bond by a bromine radical to form the resonance-stabilized benzylic radical. jk-sci.comyoutube.com

Metal-Free C-H Activation: Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can facilitate benzylic C-H activation, leading to oxidative coupling or functionalization reactions. tandfonline.com

The reactivity of this position is central to many transformations of benzyl ethers. For instance, the merger of photoredox and organocatalysis, using a thiol catalyst and an iridium photocatalyst, enables the direct functionalization of benzylic C-H bonds. youtube.comnih.govlibretexts.org In this process, a thiyl radical abstracts a benzylic hydrogen to form the key benzylic radical intermediate, which can then be coupled with other species. nih.gov

Table 1: Comparison of C-H Bond Dissociation Energies (BDEs)

Bond Bond Dissociation Energy (kcal/mol) Reference
Benzylic C-H (in Toluene) ~89-90 beilstein-journals.org
Tertiary C-H ~93 beilstein-journals.org
Secondary C-H ~96 beilstein-journals.org
Primary C-H ~100 beilstein-journals.org

Aromatic Ring Functionalization and Regioselectivity

Electrophilic aromatic substitution (EAS) on this compound can occur on either of its two aromatic rings. The regiochemical outcome is dictated by the directing effects of the substituents present on each ring.

A. Reactivity of the Substituted Tolyl Ring: The tolyl ring of this compound bears two substituents: a methyl group (-CH₃) at the meta position relative to a benzyloxy group (-OCH₂Ph).

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group. jk-sci.comfishersci.co.uk

Benzyloxy Group (-OCH₂Ph): As an ether, this is a strongly activating, ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom into the ring. jk-sci.com

The positions ortho and para to the strongly activating benzyloxy group are positions 2, 4, and 6. The positions ortho and para to the methyl group are positions 2, 4, and 5. The combined influence of these two groups strongly activates the ring for electrophilic attack, particularly at the positions that are ortho or para to both, or at least to the more powerful activating group.

The directing effects are as follows:

Position 2: Ortho to both the benzyloxy and methyl groups. This position is highly activated but may experience some steric hindrance.

Position 4: Para to the benzyloxy group and ortho to the methyl group. This position is also highly activated.

Position 6: Ortho to the benzyloxy group. This position is activated.

Position 5: Meta to the benzyloxy group and para to the methyl group. This position is less activated compared to the others.

Therefore, electrophilic substitution is expected to occur predominantly at positions 2 and 4, with position 6 being a minor site. The precise ratio of isomers would depend on the specific electrophile and reaction conditions, with sterics playing a role in the choice between the highly activated positions. unive.it For example, in the nitration of toluene (B28343), the product distribution is typically around 55-60% ortho, 3-4% meta, and 35-40% para. beilstein-journals.org For this compound, the powerful activating effect of the benzyloxy group would further enhance substitution at its ortho and para positions.

B. Reactivity of the Unsubstituted Phenyl Ring: The second ring is part of the benzyl group. It is attached to an electron-withdrawing ether oxygen, which deactivates the ring towards electrophilic substitution compared to benzene itself. Therefore, functionalization on this ring is significantly less favorable than on the activated tolyl ring.

Cleavage and Deprotection Strategies for Benzylic Ethers

The benzyl ether linkage is widely used as a protecting group for alcohols in organic synthesis because it is stable under many reaction conditions but can be cleaved selectively. ias.ac.in The cleavage of the C-O bond in this compound yields m-cresol (B1676322) and toluene as the primary products. Several methods are available for this transformation.

Catalytic hydrogenolysis is the most common method for deprotecting benzyl ethers. youtube.comorganic-chemistry.org This reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst.

Mechanism: The reaction is believed to proceed via oxidative addition of the benzyl ether to the surface of the Pd(0) catalyst, followed by hydrogenolysis to release the alcohol (m-cresol) and toluene, regenerating the catalyst. jk-sci.com

Catalysts and Conditions: Palladium on carbon (Pd/C) is the most frequently used catalyst. tandfonline.comyoutube.com Other catalysts include Pearlman's catalyst (Pd(OH)₂/C) and Raney-Ni. unive.ittandfonline.com A combination of Pd/C and Pd(OH)₂/C has been reported to be more efficient than either catalyst alone for some substrates. tandfonline.com The reaction is typically carried out in solvents like ethanol, methanol, or THF under a hydrogen atmosphere (from a balloon to high pressure). jk-sci.comatlanchimpharma.com The rate of hydrogenolysis can be influenced by the solvent, with THF and acetic acid often promoting the reaction. atlanchimpharma.com

Table 2: Common Catalysts for Benzyl Ether Hydrogenolysis

Catalyst Typical Conditions Notes
5-10% Pd/C H₂ (1 atm to high pressure), EtOH, MeOH, THF Most common and versatile catalyst. youtube.com
20% Pd(OH)₂/C H₂ (1 atm to high pressure), various solvents Known as Pearlman's catalyst; often more effective for stubborn deprotections. tandfonline.com
Raney-Ni H₂, often at higher pressures A less expensive alternative, can be effective in multiphase systems. unive.it

Benzyl ethers can be cleaved under oxidative conditions, which is particularly useful when hydrogenation-sensitive functional groups are present in the molecule.

Reagents: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent for this purpose. nih.govasccollegekolhar.in While simple benzyl ethers react more slowly with DDQ than their electron-rich counterparts (like p-methoxybenzyl ethers), the cleavage can be facilitated, for example, by photoirradiation. organic-chemistry.org The reaction proceeds via oxidation at the benzylic position. nih.govasccollegekolhar.in Other oxidative systems include nitroxyl (B88944) radicals with a co-oxidant. organic-chemistry.org

Strong acids can also effect the cleavage of benzyl ethers, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org

Mechanism: The reaction proceeds by protonation of the ether oxygen, making it a better leaving group. libretexts.org The subsequent cleavage can occur via either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation. Since the benzyl group can form a stable benzylic carbocation, the cleavage of benzyl ethers often proceeds via an Sₙ1 pathway. libretexts.org

Reagents: Strong protic acids like HBr and HI are effective. libretexts.org Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), sometimes in the presence of a cation scavenger, are also widely used for cleaving aryl ethers under mild conditions. atlanchimpharma.comacs.org

Oxidative Cleavage

Mechanistic Insights from Related Benzyloxy Compounds

The reaction mechanisms for this compound can be largely inferred from extensive studies on other benzyloxy compounds.

Radical Stability: The key to the reactivity at the benzylic position is the resonance stabilization of the benzyl radical, which lowers the C-H bond dissociation energy. uwindsor.ca This principle is general across all benzyl ethers and explains the selectivity for reactions at this site under radical conditions. jk-sci.com

Cleavage Mechanisms: The mechanisms for deprotection are well-established for the benzyl ether class. Hydrogenolysis proceeds via a heterogeneous catalytic cycle on a metal surface. jk-sci.com Acid-mediated cleavage involves protonation of the ether oxygen followed by nucleophilic attack on the benzylic carbon (Sₙ1 or Sₙ2). The Sₙ1 pathway is favored for benzyl ethers due to the stability of the intermediate benzyl carbocation. libretexts.org Oxidative cleavage with reagents like DDQ involves hydride abstraction from the benzylic position to form a benzylic oxocarbenium ion, which is then hydrolyzed. pitt.edu These general mechanisms provide a robust framework for predicting and understanding the transformations of this compound.

Catalytic Applications and Catalytic Transformations of M Benzyloxy Toluene and Derivatives

Oxidative Catalysis (e.g., Complete and Partial Oxidation)

The oxidative catalysis of m-(benzyloxy)toluene can proceed via several pathways, primarily targeting the benzylic methylene (B1212753) bridge or the methyl group of the toluene (B28343) ring. These transformations can lead to partial oxidation products like aldehydes, ketones, and esters, or complete oxidation to carbon dioxide and water.

Partial Oxidation: The direct oxidation of benzyl (B1604629) ethers to aromatic esters is a valuable transformation. rsc.org Research on various benzyl ethers demonstrates that the benzylic C-H bond of the ether linkage is susceptible to selective oxidation. For instance, novel catalysts like a cuprous oxide/carbon nitride composite (Cu₂O/C₃N₄) have been shown to efficiently catalyze the selective oxidation of benzyl ethers to the corresponding benzoates at room temperature using tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.orgrsc.orgresearchgate.net In this system, atmospheric oxygen acts as a co-oxidant, which advantageously reduces the required amount of TBHP. rsc.orgrsc.org Another approach involves visible-light photocatalysis using dye-sensitized titanium dioxide, which facilitates the aerobic photooxidation of benzyl ethers to benzoates. acs.org Applying these methods to this compound would be expected to yield m-tolyl benzoate.

Alternatively, the methyl group on the toluene ring can be oxidized. The catalytic oxidation of toluene to produce benzaldehyde (B42025), benzyl alcohol, and benzoic acid is a widely studied industrial process. mdpi.com Various catalytic systems, including mixed metal oxides like CuₓZnᵧO and ceria-based catalysts, are active for this transformation. mdpi.comnsf.gov The reaction often proceeds through a Mars-van Krevelen mechanism, where lattice oxygen from the catalyst participates in the oxidation. nsf.govmdpi.com The process involves the initial activation of the methyl C-H bond to form a benzyl species, which is then progressively oxidized to benzyl alcohol, benzaldehyde, and finally benzoic acid. mdpi.commdpi.com For this compound, this pathway would lead to the formation of 3-(benzyloxy)benzyl alcohol, 3-(benzyloxy)benzaldehyde, and 3-(benzyloxy)benzoic acid.

Complete Oxidation: In the context of eliminating volatile organic compounds (VOCs), complete oxidation (catalytic combustion) is critical. nsf.gov Toluene is a model VOC, and its complete oxidation over solid catalysts to CO₂ and H₂O has been extensively investigated. nsf.govmdpi.com Catalysts based on manganese oxides (MnOₓ) and cobalt oxides (Co₃O₄), often in spinel structures like CoMn₂O₄, show high activity for the complete oxidation of toluene at relatively low temperatures. mdpi.com The mechanism involves the adsorption of toluene onto the catalyst surface, followed by the activation of the side-chain methyl group and subsequent oxidation of intermediates like benzyl alcohol and benzoic acid, eventually leading to ring-opening and complete combustion. mdpi.commdpi.com It is expected that this compound would undergo a similar degradation pathway over such catalysts.

Catalyst SystemSubstrate TypeOxidantPrimary Product(s)Reference
Cu₂O/C₃N₄Benzyl EthersTBHP / O₂Aromatic Esters rsc.orgrsc.orgresearchgate.net
Eosin Y-sensitized TiO₂Benzyl EthersO₂ (aerobic) / Visible LightBenzoates acs.org
CuₓZnᵧOTolueneAir/O₂Benzaldehyde mdpi.com
CeO₂ NanoparticlesTolueneO₂Benzoate, CO₂ nsf.gov
Mn-Co Mixed OxidesTolueneO₂CO₂, H₂O (Complete Oxidation) mdpi.com

C-H Functionalization and Activation

The direct functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis, offering atom-economical routes to complex molecules. sioc-journal.cn this compound possesses multiple C-H bonds that can be catalytically activated, including the benzylic C(sp³)–H bonds of the toluene and benzyl moieties, and the aromatic C(sp²)–H bonds.

Benzylic C(sp³)–H Functionalization: The activation of benzylic C-H bonds in toluene and its derivatives is a well-established field. sioc-journal.cn Catalytic systems can differentiate between benzylic C-H bonds and aromatic C-H bonds. For example, cationic platinum(II) diimine complexes have been studied for their reactivity with toluene, showing selectivity for either aromatic or benzylic C-H activation depending on the ligand structure. nih.gov Organocatalytic methods using visible light have also been developed for the direct C-H functionalization of toluene derivatives, allowing for the formation of new C-C bonds by generating benzylic radicals. acs.orgresearchgate.net Furthermore, alkylpotassium catalysts have been used for the benzylic C-H alkylation of substituted toluenes with alkenes under mild conditions. thieme-connect.de These methodologies could be applied to the toluene moiety of this compound to introduce functional groups at the methyl position.

Studies on toluene oxidation over ceria surfaces have identified benzyloxy species as key intermediates formed from the interaction of toluene with the oxide surface. nsf.govresearchgate.net This indicates that the benzylic C-H bonds are susceptible to activation, leading to species that can be further transformed.

Aromatic C(sp²)–H Functionalization: While benzylic C-H bonds are often more reactive, the functionalization of aromatic C-H bonds is also achievable. Palladium-catalyzed reactions using directing groups are a common strategy to achieve regioselective functionalization at the ortho, meta, or para positions of an aromatic ring. rsc.orgacs.org For this compound, the ether oxygen could potentially direct ortho-functionalization on the benzyl ring, while the benzyl group itself could direct functionalization on the toluene ring. Recent advances have focused on developing templates and directing groups that enable the challenging meta-C-H functionalization of arenes, including toluene derivatives. rsc.orgresearchgate.net

Catalyst SystemSubstrate TypeReaction TypeKey FindingReference
Alkylpotassium / PMDTAToluene DerivativesBenzylic C-H AlkylationAlkylation of benzylic C-H with alkenes. thieme-connect.de
Chiral Organocatalyst / Visible LightToluene DerivativesAsymmetric β-benzylationDirect enantioselective functionalization of toluene's C-H bond. acs.orgresearchgate.net
Cationic Pt(II) Diimine ComplexesToluene, p-XyleneC-H ActivationLigand design controls selectivity between benzylic and aromatic C-H activation. nih.gov
Palladium(II) / Nitrile-based Directing GroupAryl Acetic Acid Derivativesmeta-C-H OlefinationEnables functionalization at the challenging meta position. researchgate.net

Cross-Coupling Reactions Involving Benzylic and Aryl Moieties

Cross-coupling reactions are fundamental for constructing C-C and C-heteroatom bonds. chemistryviews.org For a substrate like this compound, cross-coupling can occur at two main sites: the C(aryl)-O ether bond or at C-H/C-X bonds on the aromatic rings.

C-O Bond Cleavage/Coupling: Aryl ethers are generally considered challenging substrates for cross-coupling due to the strength of the C(aryl)-O bond. acs.org However, significant progress has been made using nickel catalysts, which are more cost-effective than palladium. chemistryviews.org Nickel(0) catalysts, often supported by N-heterocyclic carbene (NHC) ligands, can activate the C-O bond of aryl ethers, enabling their coupling with organoboron nucleophiles or organomagnesium reagents. acs.orgnih.gov This allows the replacement of the entire benzyloxy group in this compound with another aryl, alkyl, or alkynyl group. acs.org Palladium- and copper-catalyzed systems have also been developed for C-O bond formation, which is the reverse reaction, but developments in these systems also provide insight into the conditions needed for C-O bond cleavage. magtech.com.cn

Coupling at Aryl Rings without C-O Cleavage: Alternatively, the aromatic rings can be functionalized without cleaving the ether linkage. This is typically achieved by pre-functionalizing one of the aryl rings with a halide (e.g., creating an iodo- or bromo-benzyloxy-toluene derivative). The resulting aryl halide can then participate in standard cross-coupling reactions like the Suzuki-Miyaura reaction. Research has shown the successful Suzuki-Miyaura coupling of iodo-benzyloxy-benzaldehydes with various boronic acids using palladium catalysts like tetrakis(triphenylphosphine)palladium(0). researchgate.neteurekaselect.com Different catalytic conditions (base, solvent, palladium source) were studied to optimize the yields of the biaryl products. researchgate.neteurekaselect.com This approach allows for the synthesis of complex biaryl structures while retaining the benzyloxy-toluene scaffold.

Catalyst SystemSubstrate TypeCoupling PartnerReaction TypeReference
Nickel / NHC LigandAryl EthersOrganoboron ReagentsC(aryl)-O Cross-Coupling acs.org
Nickel Pincer ComplexAllylic Aryl EthersArylmagnesium ReagentsC-O Cross-Coupling nih.gov
Pd(OAc)₂ or Pd(PPh₃)₄Iodo-benzyloxy-benzaldehydesThiophene/Furan Boronic AcidsSuzuki-Miyaura Coupling researchgate.neteurekaselect.com
Nickel(II)-Aryl Complex / UV LightAryl HalidesAlcoholsC-O Etherification liv.ac.uk

Influence of Catalyst Design on Reaction Outcomes

The design of the catalyst is paramount in controlling the outcome of reactions involving this compound, dictating both activity and selectivity. Key factors include the choice of metal, the nature of the ligands, the properties of the support material, and the catalyst's morphology.

Choice of Metal and Ligands: The metal center is fundamental to reactivity. In cross-coupling of aryl ethers, nickel has emerged as a powerful, earth-abundant alternative to palladium for activating inert C-O bonds. chemistryviews.org The choice of ligand is equally critical. For nickel-catalyzed C-O coupling, bulky N-heterocyclic carbene (NHC) ligands have been shown to be essential for achieving high efficiency. acs.org In palladium-catalyzed C-H activation, the ligand can determine regioselectivity. For instance, different diimine ligands on a Pt(II) center led to drastically different product ratios between aromatic and benzylic C-H activation of p-xylene, with one catalyst giving 90:10 selectivity for the aryl product and another giving 7:93 for the benzyl product. nih.gov

Role of the Support: For heterogeneous catalysts, the support material can dramatically influence performance through metal-support interactions. mdpi.com In the oxidation of benzyl ethers, a cuprous oxide catalyst supported on graphitic carbon nitride (g-C₃N₄) showed superior performance compared to unsupported Cu₂O. rsc.orgrsc.org The g-C₃N₄ support is not merely passive; it collaborates in the catalytic cycle. rsc.orgrsc.org Similarly, for the oxidation of benzyl alcohol, palladium nanoparticles supported on g-C₃N₄ derived from dicyandiamide (B1669379) showed the highest activity, which was correlated to the nitrogen chemical configuration in the support material. mdpi.com

Catalyst Morphology and Active Sites: The morphology and exposed crystal facets of a catalyst can determine the density and nature of active sites. In the catalytic oxidation of toluene over Co₃O₄, catalysts with different morphologies and predominantly exposed crystal faces ({110} vs. {111}) exhibited different activities, which was attributed to variations in the amount of adsorbed oxygen and surface defects. mdpi.com In the hydrodeoxygenation of m-cresol (B1676322) (a related phenol (B47542) derivative) to toluene, the decoration of Ni catalyst surfaces with MoOₓ species was found to be essential for maximizing the desired HDO reaction while inhibiting undesired hydrogenation and hydrogenolysis reactions. researchgate.net This demonstrates that designing specific surface structures is key to directing selectivity.

Theoretical and Computational Investigations of M Benzyloxy Toluene

Electronic Structure and Bonding Analysis (e.g., HOMO/LUMO, Hyperconjugation)

Theoretical investigations into the electronic nature of m-(Benzyloxy)toluene provide a foundational understanding of its stability and reactivity. Central to this is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the stabilizing effect of hyperconjugation.

The HOMO and LUMO are key determinants of a molecule's chemical reactivity. The HOMO energy level is associated with the ability to donate electrons, while the LUMO energy level relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. schrodinger.com A large gap suggests high stability and low reactivity, as more energy is required for electronic excitation. schrodinger.com For aromatic systems like this compound, these orbitals are typically π-orbitals delocalized across the benzene (B151609) rings. uaic.ro Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these orbitals. science.gov While specific calculations for this compound are not abundant in the literature, data from analogous aromatic ethers and toluenes provide valuable context. uaic.rorsc.org The presence of both the electron-donating methyl group and the benzyloxy group influences the energy and distribution of these frontier orbitals.

Table 1: Representative Frontier Orbital Energies for Related Aromatic Compounds This table presents illustrative data from computational studies on related molecules to approximate the electronic characteristics of this compound.

Compound Method/Basis Set HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Toluene (B28343) DFT/B3LYP -6.23 -0.15 6.08
Anisole (Methoxybenzene) DFT/B3LYP -5.89 -0.09 5.80
Benzyl (B1604629) Alcohol DFT/B3LYP -6.45 -0.21 6.24

Note: Values are representative and can vary based on the computational method and basis set used.

Hyperconjugation is another critical electronic effect that contributes to the stability of this compound. byjus.com This phenomenon involves the delocalization of electrons from the σ-bonds of the methyl group's C-H bonds into the π-system of the benzene ring. byjus.comquora.com This interaction, often described as "no-bond resonance," effectively donates electron density to the aromatic ring, particularly at the ortho and para positions relative to the methyl group. quora.comyoutube.com This increased electron density stabilizes the molecule and influences its reactivity towards electrophiles. nih.gov The presence of the benzyloxy group, which also donates electron density through resonance via its oxygen atom's lone pairs, competes with and modifies the electronic landscape established by the methyl group's hyperconjugative effects.

Reaction Energetics and Transition State Analysis

Computational chemistry offers powerful tools to map the potential energy surfaces of chemical reactions, providing detailed information on the energies of reactants, products, intermediates, and transition states. chemrxiv.org For this compound, this analysis is crucial for predicting reaction feasibility, kinetics, and mechanisms.

Studies on the oxidation of toluene by hydroxyl radicals (•OH), a well-researched atmospheric reaction, serve as an excellent model for understanding the reaction energetics applicable to this compound. researchgate.netacs.org These reactions can proceed via two primary pathways: hydrogen abstraction from the methyl group to form a benzyl-type radical, or electrophilic addition of the •OH radical to the aromatic ring. researchgate.netunito.it

Table 2: Calculated Energetics for the Reaction of Toluene with Hydroxyl Radical (Aqueous Phase) This data, from a study on toluene, illustrates the typical energy values obtained from computational analysis and serves as a proxy for reactions involving this compound. unito.it

Reaction Pathway Activation Energy (Ea) (kcal/mol) Reaction Energy (ΔEr) (kcal/mol)
H-Abstraction 2.16 -15.22
Ortho-Addition 0.81 -8.54
Meta-Addition 2.68 -6.21
Para-Addition 1.07 -9.00

Source: Adapted from Vione et al. unito.it

Transition state analysis confirms that the structures at these energy maxima possess a single imaginary frequency corresponding to the reaction coordinate, validating them as true first-order saddle points on the potential energy surface. unito.it The relative energies of these transition states dictate the regioselectivity of the reaction.

Regiochemical Preferences and Selectivity Rationalization

The regioselectivity of reactions involving this compound, particularly electrophilic aromatic substitution, is governed by the combined electronic influences of the methyl (-CH₃) and benzyloxy (-OCH₂Ph) substituents. Both groups are generally considered ortho-, para-directing activators, meaning they direct incoming electrophiles to the positions ortho and para to themselves and make the ring more reactive than benzene.

However, their positions in a meta-relationship (at C1 and C3) create a more complex scenario for predicting the site of substitution.

Methyl Group (-CH₃): This is a weak activating group that directs ortho and para through a combination of inductive effect and hyperconjugation. numberanalytics.com It enhances electron density at positions 2, 4, and 6 (relative to itself at C1).

Benzyloxy Group (-OCH₂Ph): This is an activating group that directs ortho and para via the strong resonance effect of the oxygen's lone pairs, which outweighs its inductive electron-withdrawing effect. It enhances electron density at positions 2, 4, and 6 (relative to itself at C3).

Position 2: Activated by both the methyl group (ortho) and the benzyloxy group (ortho). This position is strongly activated.

Position 4: Activated by the methyl group (para) and the benzyloxy group (ortho). This position is also strongly activated.

Position 5: Activated by the benzyloxy group (meta, weak deactivation) and the methyl group (meta, weak activation). This position is the least favored.

Position 6: Activated by the methyl group (ortho) and the benzyloxy group (para). This position is also strongly activated.

Computational studies can quantify these preferences by calculating the energies of the sigma-complex (arenium ion) intermediates formed upon electrophilic attack at each position. The most stable intermediate corresponds to the major product. researchgate.net Steric hindrance can also play a role; the bulky benzyloxy group may disfavor substitution at the adjacent position 2 compared to positions 4 and 6. Therefore, electrophilic attack is most likely to occur at positions 4 and 6, with position 2 being slightly less favored due to sterics.

In reactions like lithiation, where a strong base is used, metallation can occur either at the benzylic position (the -CH₂- of the benzyloxy group) or on the aromatic ring. uliege.be Studies on the lithiation of toluene with organolithium compounds show a high preference for metallation at the benzylic methyl group, a regioselectivity that can be tuned by reaction conditions such as temperature and activating ligands. uliege.be

Molecular Dynamics and Spectroscopic Property Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, modeling its movements and interactions with its environment over time. nih.gov Such simulations are valuable for understanding its bulk properties, solvation, and conformational flexibility. MD studies on similar molecules like toluene have been used to investigate thermodynamic, structural, and dynamic properties in the liquid state. koreascience.kr These simulations can calculate properties like radial distribution functions, which describe the probability of finding another molecule at a certain distance, and self-diffusion coefficients. koreascience.krjafmonline.net For this compound, MD could be used to explore the conformational preferences of the benzyloxy group and its interactions with various solvents. rsc.orgrsc.org

Computational methods are also instrumental in simulating and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. By comparing the simulated spectrum with experimental data, chemists can confirm structural assignments.

IR Spectroscopy: Vibrational frequencies and intensities can be calculated computationally. frontiersin.org Anharmonic calculations, such as those using Vibrational Perturbation Theory (VPT2), are often necessary to achieve good agreement with experimental near-infrared (NIR) and infrared spectra, especially for bands involving overtones and combinations. frontiersin.org These simulations aid in the precise assignment of vibrational modes to specific functional groups and molecular motions.

Table 3: Comparison of Simulated vs. Experimental Spectroscopic Data This table is a conceptual representation of how simulated data is compared with experimental results. Specific data for this compound is not readily available, so this format serves as an example.

Spectroscopic Data Simulated Value (Computational Method) Experimental Value
¹³C NMR Chemical Shift (ppm)
C1 (ipso-CH₃) ~138 (DFT/GIAO) (Actual experimental value)
C3 (ipso-O) ~158 (DFT/GIAO) (Actual experimental value)
IR Frequency (cm⁻¹)
C-H stretch (aromatic) 3000-3100 (DFT/B3LYP) (Actual experimental value)
C-O-C stretch (ether) ~1250 (DFT/B3LYP) (Actual experimental value)

Note: Simulated values are estimates based on typical ranges for the functional groups.

By integrating these theoretical and computational approaches, a comprehensive, multi-faceted understanding of this compound's chemical nature is achieved, guiding further experimental work and application.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques (e.g., DRIFTS, NMR, UV-Vis, IR)

Spectroscopic methods are fundamental to the structural analysis of m-(Benzyloxy)toluene, each providing unique insights into its molecular framework and electronic properties.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying species adsorbed on surfaces, which is particularly relevant for understanding the reaction mechanisms of toluene (B28343) derivatives. researchgate.netnih.gov In studies of toluene oxidation on catalyst surfaces, DRIFTS analysis reveals the formation of various intermediates. For instance, toluene can chemisorb to form benzyloxy species. researchgate.net The transformation of these intermediates, such as the oxidation of benzyloxy groups to benzoate, can be monitored, providing a mechanistic understanding of catalytic processes. researchgate.net Although direct DRIFTS studies on this compound are not prevalent, the extensive research on toluene provides a strong basis for predicting its behavior. The C-H stretching of the methyl group and the aromatic ring vibrations would be key spectral regions to monitor. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of a related compound, 4-benzyloxytoluene, shows characteristic signals for the aromatic protons of both the toluene and benzyl (B1604629) moieties, as well as the singlet for the benzylic methylene (B1212753) protons (CH₂) and the methyl group (CH₃). researchgate.net For this compound, one would expect a complex multiplet pattern for the aromatic protons due to the meta-substitution, a singlet for the benzylic protons, and a singlet for the methyl protons. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov For the isomeric 4-benzyloxytoluene, characteristic chemical shifts are observed for the 14 carbon atoms. researchgate.net A similar number of distinct signals would be expected for this compound, with the specific chemical shifts reflecting the meta-substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on known values for similar structures. Actual experimental values may vary.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzylic CH₂ ~5.0 ~70
Toluene CH₃ ~2.3 ~21
Aromatic CH ~6.8 - 7.5 ~115 - 160

UV-Visible (UV-Vis) Spectroscopy is used to investigate the electronic transitions within the molecule. Aromatic compounds like this compound exhibit strong absorbance in the UV region. aai.solutions The UV-Vis spectrum is characterized by absorption bands arising from π-π* transitions within the benzene (B151609) rings. The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent polarity. academie-sciences.frresearchgate.net Studies on related aromatic ethers show absorption maxima typically below 300 nm. aai.solutionsacademie-sciences.frcore.ac.uk

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. nih.gov Key expected vibrational modes include:

C-H stretching from the aromatic rings and the methyl/methylene groups.

C-O-C stretching from the ether linkage.

C=C stretching from the aromatic rings.

The NIST Chemistry WebBook provides reference IR spectra for related compounds, such as Toluene, 3,4-bis(benzyloxy)-, which can be used as a comparative tool. nist.gov

Mass Spectrometry for Structural and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 198.26 g/mol . nih.gov

Under electron ionization (EI), the molecule undergoes fragmentation, producing a unique mass spectrum. Common fragmentation pathways for aromatic ethers include cleavage of the C-O bond. For this compound, this could lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91, which is often a very stable and abundant ion, or a tolyloxy cation. libretexts.orgmiamioh.edu The tropylium (B1234903) ion, also at m/z 91, is a rearranged and highly stable form of the benzyl cation. libretexts.org Another significant fragmentation could involve the loss of the tolyl group, also resulting in the m/z 91 ion.

In more advanced techniques like electrospray ionization (ESI) coupled with collisionally activated dissociation (CAD), the fragmentation of protonated molecules [M+H]⁺ can be studied. nih.gov For related benzyloxy compounds, complex rearrangements, including benzyl group migrations, have been observed. nih.govresearchgate.net For instance, the fragmentation of protonated 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) shows the formation of a C₁₄H₁₃⁺ ion at m/z 181, indicating benzyl-benzyl interactions. nih.gov While this compound does not have multiple benzyl groups, analogous intramolecular rearrangements and fragmentations, such as the loss of a neutral toluene molecule from a protonated dimer, could potentially occur under specific MS conditions.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Fragmentation Pathway
198 [C₁₄H₁₄O]⁺ Molecular Ion
91 [C₇H₇]⁺ Benzyl or Tropylium Cation (from C-O bond cleavage)
107 [C₇H₇O]⁺ Toloxy Cation (from C-O bond cleavage)
77 [C₆H₅]⁺ Phenyl Cation (from loss of CH₂O from toloxy)

Chromatographic Separations and Isomer Differentiation (e.g., LC-MS/MS)

Chromatographic techniques are essential for the separation of this compound from complex mixtures, particularly from its ortho- and para- isomers, which often have very similar physical and chemical properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful combination for both separating and identifying isomers. thermofisher.cn While mass spectrometry alone cannot typically differentiate between structural isomers like o-, m-, and p-(Benzyloxy)toluene because they have the same molecular weight, their separation can be achieved chromatographically prior to MS detection. thermofisher.cnresearchgate.net The choice of the chromatographic column and mobile phase is critical. For instance, biphenyl (B1667301) bonded phases in liquid chromatography have shown unique selectivity for aromatic compounds and can improve the resolution of structural isomers compared to standard C18 columns. thermofisher.cn

The differentiation of isomers can sometimes be achieved directly in the mass spectrometer using techniques like tandem mass spectrometry (MS/MS) if the isomers produce unique fragment ions or have different fragmentation efficiencies. researchgate.net However, this is not always the case, and chromatographic separation remains the most reliable method for isomer differentiation. analis.com.my Infrared ion spectroscopy, which couples mass spectrometry with infrared spectroscopy, is an emerging technique that can distinguish between positional isomers based on their unique IR spectra in the gas phase. rsc.org

The development of a robust LC-MS/MS method would involve optimizing the chromatographic gradient to achieve baseline separation of the this compound from its isomers, followed by MS/MS analysis for sensitive and specific quantification. nih.gov

M Benzyloxy Toluene in Multistep Organic Synthesis and As a Precursor

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the methyl and benzyloxy groups on the aromatic ring makes m-(benzyloxy)toluene a valuable precursor in multistep synthetic sequences. The benzyl (B1604629) group can be readily introduced and later removed, while the toluene (B28343) methyl group can be functionalized, and the aromatic ring itself can undergo various substitution reactions. This allows for the controlled and sequential introduction of different functional groups, a cornerstone of complex molecule synthesis. libretexts.org

The synthesis of intricate natural products and pharmacologically active compounds often relies on the assembly of molecular fragments. rsc.org In this context, derivatives of this compound can act as significant building blocks. For instance, the benzyloxy group can direct metallation or other electrophilic substitution reactions to specific positions on the aromatic ring, enabling the construction of polysubstituted benzene (B151609) derivatives. libretexts.org The ability to perform a sequence of reactions in a controlled manner is crucial for achieving the desired final product with high purity and yield.

Furthermore, the reactivity of the benzylic position offers another avenue for elaboration. For example, Friedel-Crafts benzylation of toluene can lead to the formation of benzyl toluene isomers, which can then be further functionalized. researchgate.net While not a direct synthesis of this compound, this illustrates the importance of the benzyl-toluene framework in building more complex structures. The synthesis of various complex molecules, such as those containing benzofuran (B130515) rings, often involves intermediates where a benzyloxy group is used to protect a hydroxyl functionality during the construction of the core structure. rsc.org

Application in Protecting Group Strategies for Alcohols and Phenols

The benzyl group is a widely used protecting group for hydroxyl functionalities in alcohols and phenols due to its general stability under a variety of reaction conditions and its susceptibility to removal under specific, mild conditions. wikipedia.org The benzyloxy moiety in this compound is a prime example of this functional group. Protecting groups are essential in organic synthesis to mask reactive functional groups that might interfere with a desired chemical transformation on another part of the molecule. uchicago.edumasterorganicchemistry.com

Key Features of Benzyl Protecting Groups:

FeatureDescription
Installation Typically installed via Williamson ether synthesis using a benzyl halide (like benzyl bromide) and a base, or through the use of benzyl trichloroacetimidate (B1259523) under acidic conditions. organic-chemistry.org
Stability Benzyl ethers are robust and stable to a wide range of reagents and reaction conditions, including many acidic and basic environments, as well as some oxidizing and reducing agents. wikipedia.org
Cleavage The benzyl group can be removed under neutral conditions via catalytic hydrogenation (e.g., using palladium on carbon and H2 gas), which yields the deprotected alcohol and toluene as a byproduct. organic-chemistry.org It can also be cleaved using strong acids or through oxidation. organic-chemistry.org

The use of substituted benzyl ethers, such as those derived from this compound, can fine-tune the properties of the protecting group. For example, the electronic nature of the substituent on the benzyl group can influence the ease of its removal.

In the context of complex syntheses, such as in carbohydrate chemistry, the choice of protecting group is critical and can influence the stereochemical outcome of reactions. nih.govrsc.org Benzyl ethers are frequently employed to protect hydroxyl groups on sugar rings during glycosylation reactions. nih.gov The ability to selectively protect and deprotect hydroxyl groups is fundamental to the synthesis of oligosaccharides and other complex glycoconjugates. rsc.org

Building Block for Advanced Organic Materials (e.g., Polymers, Functional Molecules)

The structural motifs present in this compound make it a potential building block for the synthesis of advanced organic materials, including polymers and other functional molecules. researchgate.net The term "building block" in this context refers to a molecule that can be incorporated into a larger, more complex structure, often a polymer. rsc.orggoogle.com

The synthesis of polymers often relies on the availability of highly pure and functionalized monomers. rsc.org The aromatic rings of this compound can be functionalized to introduce polymerizable groups. For example, diisocyanates like toluene diisocyanate (TDI) are key building blocks for polyurethanes. researchgate.net While this compound itself is not a diisocyanate, its toluene core is a fundamental component of such monomers.

Furthermore, the development of block polymers, which consist of two or more different polymer chains linked together, allows for the creation of materials with unique and tunable properties. acs.org The synthesis of these materials requires monomeric building blocks that can be polymerized in a controlled manner. The functional groups on molecules like this compound could be modified to allow their incorporation into such polymer architectures.

The creation of functional molecules, such as those used in light-harvesting applications or as molecular sensors, also relies on the assembly of specific building blocks. rsc.org The combination of aromatic and ether functionalities in this compound provides a scaffold that can be further elaborated to create molecules with desired electronic and photophysical properties.

Q & A

Q. What multi-omics approaches are suitable for studying m-(Benzyloxy)toluene’s subcellular interactions?

  • Answer: Untargeted metabolomics (LC-QTOF-MS) paired with proteomics (SWATH-MS) can map metabolite-protein interactions. For example, benzene derivatives disrupt mitochondrial electron transport chain complexes, which can be validated via Seahorse extracellular flux assays .

Methodological Notes

  • Data Validation : Cross-reference NIST Chemistry WebBook for spectral libraries and avoid non-peer-reviewed sources (e.g., BenchChem) .
  • Instrumentation : Prioritize ASTM/ISO-compliant methods for VOC analysis .
  • Statistical Rigor : Use multivariate regression to account for BTEX co-exposure confounding (e.g., Pearson correlations between ethylbenzene and xylenes >0.87) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.